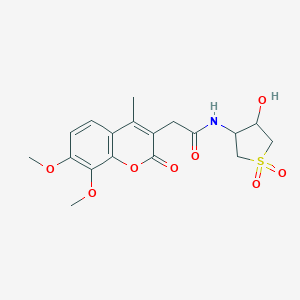
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as DMOT, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMOT belongs to a class of compounds called coumarins, which are known for their diverse pharmacological properties.
作用機序
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound also activates the Nrf2-Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to inhibit the proliferation and migration of cancer cells.
実験室実験の利点と制限
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that is relatively easy to synthesize and purify. This compound is also stable and can be stored for long periods without significant degradation. However, this compound has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic applications. Finally, more research is needed to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
合成法
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide can be synthesized using a multistep process that involves the condensation of 7,8-dimethoxy-4-methylcoumarin with 4-hydroxythiophenol, followed by acetylation with acetic anhydride. The final product, this compound, is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
特性
分子式 |
C18H21NO8S |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(4-hydroxy-1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C18H21NO8S/c1-9-10-4-5-14(25-2)17(26-3)16(10)27-18(22)11(9)6-15(21)19-12-7-28(23,24)8-13(12)20/h4-5,12-13,20H,6-8H2,1-3H3,(H,19,21) |
InChIキー |
FKEJVZPRDGLHMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3CS(=O)(=O)CC3O |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3CS(=O)(=O)CC3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B264163.png)
![6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264165.png)
![(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one](/img/structure/B264166.png)
![Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B264175.png)
![6-[(4-chloro-2,5-dimethoxyanilino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B264192.png)
![2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B264197.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B264203.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264206.png)
![7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B264207.png)
![7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264212.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264219.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264220.png)
![(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264223.png)
